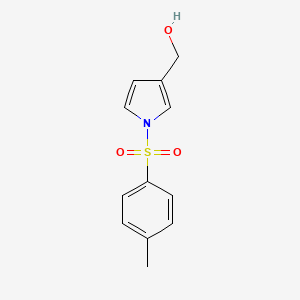

(1-Tosyl-1H-pyrrol-3-YL)methanol

Description

BenchChem offers high-quality (1-Tosyl-1H-pyrrol-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Tosyl-1H-pyrrol-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLGULJVLOSATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: (1-Tosyl-1H-pyrrol-3-yl)methanol in Advanced Organic Synthesis

Executive Summary

(1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, materials science, and the development of complex polycyclic scaffolds. Characterized by an electron-rich pyrrole core modulated by an electron-withdrawing p-toluenesulfonyl (tosyl) protecting group, this compound features a highly reactive hydroxymethyl moiety at the C3 position[1].

As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic synthetic linchpin. This guide dissects its physicochemical properties, structural causality, synthetic methodologies, and downstream applications, providing a robust, self-validating framework for researchers leveraging this scaffold for de novo drug design.

Physicochemical Profiling & Structural Causality

Quantitative Data Summary

The following table summarizes the foundational physicochemical metrics required for reaction scaling and analytical validation[1].

| Property | Value |

| Chemical Name | (1-Tosyl-1H-pyrrol-3-yl)methanol |

| CAS Registry Number | 634612-37-6 |

| Molecular Formula | C12H13NO3S |

| Molar Mass | 251.30 g/mol |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ |

| Boiling Point (Predicted) | 459.4 ± 47.0 °C |

| Primary Use Category | Pharmaceutical Intermediate, Molecular Scaffold |

Structural Causality in Synthetic Design

The architectural design of (1-Tosyl-1H-pyrrol-3-yl)methanol is highly intentional, solving several inherent challenges in pyrrole chemistry:

-

The Tosyl (Ts) Group: Unprotected pyrroles are notoriously susceptible to oxidative degradation, polymerization, and uncontrolled electrophilic attack at all positions. The N-tosyl group acts as an electronic dampener—withdrawing electron density via resonance and induction—thereby stabilizing the ring against harsh downstream conditions. Furthermore, the bulky tosyl group sterically shields the C2 and C5 positions, directing subsequent functionalization with high regioselectivity.

-

The C3-Hydroxymethyl Group: The primary alcohol at the C3 position serves as the primary reactive handle. It can be selectively oxidized to an aldehyde without cleaving the tosyl group, setting the stage for Wittig olefinations, reductive aminations, or cross-coupling cascades.

Mechanistic Synthesis Pathways

The standard preparation of (1-Tosyl-1H-pyrrol-3-yl)methanol involves the controlled reduction of its corresponding ester, methyl 1-tosyl-1H-pyrrole-3-carboxylate (CAS 212071-00-6)[2]. Diisobutylaluminum hydride (DIBAL-H) is the preferred reducing agent because it offers superior chemoselectivity over Lithium Aluminum Hydride (LiAlH4), minimizing the risk of premature detosylation or over-reduction[3].

Step-by-Step Experimental Protocol: DIBAL-H Reduction

This protocol is designed as a self-validating system, ensuring high yield and purity through precise thermal and kinetic control.

Reagents & Materials:

-

Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 eq, ~2.71 mmol)

-

DIBAL-H (25% w/v in toluene, 3.0 eq, ~8.13 mmol)

-

Anhydrous Dichloromethane (CH2Cl2) (20 mL)

-

Aqueous saturated sodium potassium tartrate (Rochelle's salt)

Procedure:

-

Preparation: To an oven-dried, argon-purged round-bottom flask, add the pyrrole ester (1.0 eq) and dissolve in anhydrous CH2Cl2 (20 mL).

-

Cryogenic Control: Submerge the reaction flask in a dry ice/acetone bath to reach exactly −78 °C.

-

Causality Insight: Maintaining −78 °C prevents the highly reactive hydride from attacking the N-S sulfonamide bond, ensuring the tosyl protecting group remains intact.

-

-

Reagent Addition: Dropwise add DIBAL-H (3.0 eq) via a syringe pump over 15 minutes. Stir the mixture at −78 °C for 1 hour.

-

Thermal Equilibration: Remove the cryogenic bath and transfer the flask to an ice-water bath (0 °C). Stir for an additional 1 hour to drive the reduction of the intermediate hemiacetal to the primary alcohol[3].

-

Quenching (Critical Step): Carefully quench the reaction by adding aqueous saturated sodium potassium tartrate (20 mL).

-

Causality Insight: DIBAL-H reductions produce a stubborn, gelatinous aluminum complex that traps the product. Rochelle's salt chelates the aluminum ions, breaking the emulsion and ensuring a clean, biphasic separation that maximizes recovery. Stir vigorously for 1 hour at room temperature until two distinct, clear liquid phases form.

-

-

Extraction & Isolation: Extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 10 mL). Wash the combined organic layers with brine (25 mL) to remove residual salts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo using a rotary evaporator.

Workflow for the DIBAL-H mediated reduction to (1-Tosyl-1H-pyrrol-3-yl)methanol.

Applications in Drug Development & Advanced Scaffolds

The primary utility of (1-Tosyl-1H-pyrrol-3-yl)methanol lies in its role as a precursor for complex polycyclic systems, particularly in the synthesis of substituted indoles and aza-helicenes. These motifs are ubiquitous in FDA-approved pharmaceuticals, including oncology drugs and CNS modulators.

The Benzannulation Pathway

A highly effective application involves the transformation of the alcohol into a 3-alkenylpyrrole, followed by a [4+2] benzannulation, as detailed in 3[3].

-

Oxidation: The alcohol is oxidized to 1-tosyl-1H-pyrrole-3-carbaldehyde using 2-Iodoxybenzoic acid (IBX) in DMSO/THF. IBX is chosen for its mild nature, preventing over-oxidation to the carboxylic acid.

-

Wittig Olefination: The resulting aldehyde is reacted with a phosphonium ylide (e.g., Ph3P=CHCO2Et) to yield an (E)-3-alkenylpyrrole.

-

Benzannulation: The alkenylpyrrole undergoes a Lewis acid-catalyzed (BF3·Et2O) [4+2] benzannulation with a propargylic alcohol. This cascade reaction rapidly constructs highly functionalized indole cores from simple pyrrole precursors[3].

Downstream transformation of the methanol building block into indole scaffolds.

Analytical Validation

To ensure the trustworthiness of the synthesized (1-Tosyl-1H-pyrrol-3-yl)methanol prior to downstream integration, rigorous analytical validation is required:

-

1H NMR (CDCl3): Look for the characteristic singlet of the hydroxymethyl protons around δ 4.5–4.6 ppm. The tosyl methyl group will appear as a sharp singlet near δ 2.4 ppm, and the pyrrole aromatic protons will present as distinct multiplets between δ 6.2 and 7.2 ppm.

-

IR Spectroscopy: A broad absorption band around 3300–3400 cm⁻¹ confirms the presence of the O-H stretch, while strong bands at ~1360 cm⁻¹ and ~1170 cm⁻¹ confirm the asymmetric and symmetric SO2 stretches of the tosyl group.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+Na]+ at m/z ~274 validates the molecular weight (251.3 + 23).

References

- Title: 1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)

- Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: 1-甲苯磺酰基-1H-吡咯-3-羧酸甲酯- CAS号212071-00-6 Source: Molaid URL

Sources

The Strategic Utility of (1-Tosyl-1H-pyrrol-3-YL)methanol in Advanced Heterocyclic Synthesis

Executive Summary

Pyrrole is a fundamental building block in medicinal chemistry, forming the core of numerous natural products, porphyrins, and active pharmaceutical ingredients (APIs). However, the innate electron-rich nature of the pyrrole ring presents significant synthetic challenges, particularly regarding its stability during functionalization. In advanced drug development, the selection of appropriately protected building blocks is paramount. (1-Tosyl-1H-pyrrol-3-YL)methanol emerges as a highly versatile intermediate. This technical guide details its physicochemical properties, the mechanistic rationale behind its structural design, and field-validated experimental protocols for its utilization.

Physicochemical Profiling & Electronic Modulation

Before deploying any intermediate in a multi-step synthesis, a thorough understanding of its physical and electronic properties is required.

Quantitative Data Summary

The following table outlines the core physicochemical parameters of (1-Tosyl-1H-pyrrol-3-YL)methanol 1.

| Property | Value |

| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |

| CAS Registry Number | 634612-37-6 |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molar Mass | 251.3 g/mol |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ |

| Boiling Point (Predicted) | 459.4 ± 47.0 °C |

Mechanistic Rationale: The Role of N-Tosylation

Unprotected pyrroles are π -excessive heteroaromatics. The nitrogen lone pair delocalizes into the ring, making the C2 and C3 positions highly susceptible to electrophilic attack, rapid oxidation, and acid-catalyzed polymerization 2. To harness the C3-methanol group for downstream synthesis, the pyrrole core must be electronically deactivated.

The addition of a p-toluenesulfonyl (tosyl) group at the N1 position achieves this via strong inductive and resonance electron withdrawal. This electronic modulation stabilizes the ring, enabling harsh oxidative or nucleophilic transformations at the C3 side-chain without degrading the heterocyclic core.

Electronic deactivation of the pyrrole core via N-tosylation.

Strategic Applications in Drug Discovery

The primary utility of (1-Tosyl-1H-pyrrol-3-YL)methanol lies in its role as a stable precursor to 3-substituted pyrroles. By selectively oxidizing the primary alcohol to an aldehyde, chemists unlock pathways to complex therapeutic scaffolds:

-

Substituted Indoles & Benzothiophenes : Through Horner-Wadsworth-Emmons (HWE) olefination followed by [4+2] benzannulation, the C3 position can be expanded into fused bicyclic or tricyclic systems. These are highly sought after in oncology and optoelectronics 3.

-

Prodiginine Analogues : Antimalarial drug development frequently utilizes protected pyrrole intermediates to construct the tripyrrole core of prodiginines. The tosyl group ensures regiocontrol during crucial cross-coupling events before final global deprotection 4.

Synthetic workflow from (1-Tosyl-1H-pyrrol-3-YL)methanol to substituted indoles.

Self-Validating Experimental Protocols

To ensure high fidelity in structural modification, the following protocols have been designed with built-in mechanistic safeguards to prevent substrate degradation.

Protocol 1: Mild Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde

Objective : Convert the C3-methanol to a carbaldehyde without over-oxidizing to a carboxylic acid or cleaving the N-tosyl bond.

Causality & Reagent Selection : 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (e.g., KMnO₄ or Jones reagent). IBX operates under mild, near-neutral conditions, preventing acid-catalyzed side reactions. The DMSO/THF solvent system is critical; DMSO solubilizes the polymeric IBX, while THF ensures the substrate remains in a homogeneous phase 3.

Step-by-Step Methodology :

-

Reagent Preparation : Dissolve IBX (1.5 equivalents) in anhydrous DMSO (approx. 0.3 M) and stir until a clear solution is obtained.

-

Substrate Addition : Dissolve (1-Tosyl-1H-pyrrol-3-YL)methanol (1.0 equivalent) in anhydrous THF. Add this dropwise to the IBX solution at 0 °C to control the initial exotherm.

-

Reaction Propagation : Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.

-

Quenching & Workup : Quench the reaction with ice-cold distilled water. This forces the precipitation of the reduced byproduct (iodosobenzoic acid, IBA).

-

Isolation : Filter the suspension through a pad of Celite. Extract the aqueous filtrate with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Base-Mediated N-Tosyl Deprotection

Objective : Remove the N-tosyl protecting group to reveal the free N-H pyrrole after C3 functionalization is complete.

Causality & Reagent Selection : The N-S bond of the tosyl group is highly resistant to acidic hydrolysis. Furthermore, exposing the newly liberated, electron-rich pyrrole to strong acids would trigger rapid polymerization. Therefore, cleavage must be achieved via nucleophilic attack on the sulfonyl group using strong bases (NaOH) or fluoride sources (TBAF).

Step-by-Step Methodology :

-

Solvent System : Dissolve the functionalized 1-tosyl-1H-pyrrole derivative in a 1:1 mixture of THF and Methanol. The methanol acts as a nucleophilic participant, while THF maintains substrate solubility.

-

Base Addition : Add aqueous NaOH (3.0 equivalents, 5 M solution).

-

Thermal Activation : Heat the mixture to reflux (approx. 65 °C) for 4–6 hours.

-

Neutralization : Cool to 0 °C and carefully neutralize to pH 7 using saturated aqueous NH₄Cl. Critical safeguard: Do not use strong mineral acids (like HCl) to avoid transient low pH spikes that degrade the product.

-

Extraction : Extract the aqueous layer with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate to yield the deprotected pyrrole.

References

- Title: 1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)

- Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Optimization of Prodiginines as Single-Dose Curative Antimalarials Source: PMC - NIH URL

- Title: Product Class 13: 1H-Pyrroles Source: Science of Synthesis - Thieme Connect URL

Sources

Comprehensive Technical Guide to (1-Tosyl-1H-pyrrol-3-yl)methanol: Physicochemical Profiling and Synthetic Applications

Strategic Overview

The functionalization of the pyrrole core is a cornerstone of modern heterocyclic chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors and tubulin assembly modulators[1]. Among the most valuable building blocks in this space is (1-Tosyl-1H-pyrrol-3-yl)methanol . This compound elegantly solves two fundamental challenges in pyrrole chemistry: the inherent instability of the electron-rich pyrrole nucleus and the thermodynamic difficulty of achieving regioselective functionalization at the C3 position[2].

By serving as a stable, highly versatile intermediate, (1-Tosyl-1H-pyrrol-3-yl)methanol enables researchers to construct complex, multi-ring systems and advanced active pharmaceutical ingredients (APIs) with high precision.

Physicochemical Architecture

To effectively utilize this building block in synthesis, its fundamental physicochemical properties must be understood. The quantitative data below summarizes the compound's profile, providing a baseline for reaction stoichiometry and analytical validation[3].

Table 1: Physicochemical and Structural Profile

| Property | Value | Scientific Implication |

| IUPAC Name | (1-Tosyl-1H-pyrrol-3-yl)methanol | Standardized nomenclature for structural identification. |

| CAS Registry Number | 634612-37-6 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C₁₂H₁₃NO₃S | Dictates exact mass calculations for mass spectrometry. |

| Molecular Weight | 251.30 g/mol | Critical for precise stoichiometric calculations in workflows. |

| Predicted Density | 1.28 ± 0.1 g/cm³ | Indicates behavior in biphasic solvent extractions. |

| Predicted Boiling Point | 459.4 ± 47.0 °C | Suggests high thermal stability; requires non-distillative purification. |

Mechanistic Rationale: The Architecture of the Molecule

As an Application Scientist, it is critical to understand why this specific molecular architecture is utilized rather than simply knowing how to use it. The design of (1-Tosyl-1H-pyrrol-3-yl)methanol relies on two distinct functional zones:

-

The N-Tosyl (p-Toluenesulfonyl) Protecting Group: Unprotected pyrroles are highly electron-rich, making them susceptible to oxidative degradation and rapid, unselective electrophilic polymerization (forming "pyrrole blacks"). The tosyl group acts as a powerful electron-withdrawing group (EWG) via inductive and resonance effects, dampening the ring's reactivity and stabilizing the molecule[2]. Furthermore, its massive steric bulk at the N1 position shields the adjacent C2 and C5 positions. This steric hindrance is the primary reason electrophiles can be forced to attack the typically less-favored C3 position during the synthesis of its precursors.

-

The C3-Hydroxymethyl Moiety: Electrophilic aromatic substitution naturally favors the C2 position of pyrrole because the resulting intermediate allows for greater delocalization of the positive charge onto the nitrogen atom. Having a pre-installed hydroxymethyl group at C3 bypasses this thermodynamic hurdle, providing a highly versatile synthetic handle that can be oxidized, halogenated, or subjected to cross-coupling.

Validated Experimental Workflows

The following protocols detail the synthesis and downstream utilization of (1-Tosyl-1H-pyrrol-3-yl)methanol. Each protocol is designed as a self-validating system , ensuring that intermediate states can be analytically confirmed before proceeding.

Protocol 1: Chemoselective Reduction to (1-Tosyl-1H-pyrrol-3-yl)methanol

This workflow describes the reduction of 1-Tosyl-1H-pyrrole-3-carbaldehyde to the target alcohol. Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). Causality: LiAlH₄ is overly aggressive and can cause premature cleavage of the N-S bond (detosylation). NaBH₄ provides rapid, chemoselective reduction of the aldehyde without disturbing the sensitive tosyl protecting group.

Step-by-Step Methodology:

-

Initiation: Dissolve 1.0 equivalent of 1-Tosyl-1H-pyrrole-3-carbaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath to suppress exothermic side reactions.

-

Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes. The portion-wise addition prevents rapid hydrogen gas evolution and thermal spiking.

-

Propagation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active aldehyde spot (lower Rf ) and the appearance of the alcohol spot (higher Rf , which stains strongly with KMnO₄) validates reaction completion.

-

Quenching & Workup: Slowly add saturated aqueous NH₄Cl at 0 °C. Validation: The evolution of H₂ gas confirms the successful neutralization of excess hydride. Extract the aqueous layer three times with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.

Synthetic workflow for the preparation of (1-Tosyl-1H-pyrrol-3-yl)methanol.

Protocol 2: Downstream Oxidation via IBX

To utilize the C3 position for Wittig olefinations or reductive aminations, the alcohol must often be oxidized back to an aldehyde or ketone derivative[4].

Step-by-Step Methodology:

-

Initiation: Dissolve (1-Tosyl-1H-pyrrol-3-yl)methanol in a mixture of THF and DMSO (3:1 ratio).

-

Reagent Addition: Add 1.5 equivalents of 2-Iodoxybenzoic acid (IBX). Causality: IBX is selected because it is a mild, highly selective oxidant that prevents over-oxidation to the carboxylic acid—a common failure mode when using Jones reagent or KMnO₄.

-

Propagation: Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a clear solution, and back to a suspension as the reduced IBX by-product (Iodosobenzoic acid, IBA) precipitates. This visual cue confirms the oxidation cycle is actively occurring.

-

Workup: Filter the suspension through a Celite pad to remove the precipitated IBA. Wash the filtrate with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and concentrate.

Downstream Pharmacological Applications

Pyrrole derivatives synthesized from (1-Tosyl-1H-pyrrol-3-yl)methanol are frequently utilized in oncology drug discovery. By functionalizing the C3 position, researchers can construct molecules that act as competitive inhibitors for the ATP-binding pockets of target kinases or as tubulin assembly inhibitors, ultimately inducing cellular apoptosis or ferroptosis in aggressive cancers like glioblastoma[1].

Pharmacological mechanism of pyrrole-derived targeted therapeutics in oncology.

Analytical Signatures

To ensure scientific integrity, the synthesized (1-Tosyl-1H-pyrrol-3-yl)methanol must be validated against expected analytical signatures.

Table 2: Expected Analytical Data

| Analytical Technique | Expected Signature | Structural Correlation |

| LC-MS (ESI+) | m/z 252.1 [M+H]⁺, 274.1 [M+Na]⁺ | Confirms the exact mass of the intact C₁₂H₁₃NO₃S molecule. |

| ¹H NMR (CDCl₃) | ~2.4 ppm (singlet, 3H) | Corresponds to the methyl group on the tosyl aromatic ring. |

| ¹H NMR (CDCl₃) | ~4.6 ppm (singlet/doublet, 2H) | Confirms the presence of the C3-hydroxymethyl (CH₂) protons. |

| ¹H NMR (CDCl₃) | ~7.0 - 7.8 ppm (multiplets) | Represents the highly deshielded pyrrole and tosyl aromatic protons. |

References

- ChemBK. "1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)sulfonyl]-". Chemical Database.

- National Institutes of Health (PMC). "Induction of Ferroptosis in Glioblastoma and Ovarian Cancers by a New Pyrrole Tubulin Assembly Inhibitor". Journal of Medicinal Chemistry.

- Thieme Connect. "Product Class 13: 1H-Pyrroles". Science of Synthesis.

- American Chemical Society (ACS). "[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes". The Journal of Organic Chemistry.

Sources

Synthesis Pathway and Methodological Guide for (1-Tosyl-1H-pyrrol-3-YL)methanol

Executive Summary

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as the core for anti-inflammatory, antibacterial, and neuroprotective agents. However, functionalizing the pyrrole ring at the C-3 position presents a significant synthetic challenge, as the electron-rich nature of the heterocycle inherently directs electrophilic aromatic substitution to the C-2 (α) position.

This whitepaper provides an in-depth, self-validating technical guide for the synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol . By utilizing an N-tosyl protecting group strategy, researchers can invert the natural regioselectivity of the pyrrole ring, allowing for high-yield, C-3 specific functionalization. We detail a robust four-step de novo synthetic pathway, explaining the mechanistic causality behind each reagent choice to ensure reproducibility and high fidelity in drug development workflows.

Retrosynthetic Strategy & Mechanistic Causality

The Regioselectivity Challenge

Unsubstituted 1H-pyrrole undergoes electrophilic attack almost exclusively at the C-2 position due to the superior stabilization of the resulting intermediate (three resonance structures vs. two for C-3 attack). To synthesize a C-3 functionalized methanol derivative, this kinetic preference must be overridden.

The N-Tosyl Directing Strategy

The introduction of a bulky, strongly electron-withdrawing p-toluenesulfonyl (Tosyl) group at the pyrrole nitrogen achieves two critical objectives[1]:

-

Steric Hindrance: The bulky sulfonamide physically blocks the adjacent C-2 and C-5 positions.

-

Electronic Deactivation: The strong inductive effect (-I) of the sulfonyl group attenuates the extreme π-excessive nature of the pyrrole ring, preventing acid-catalyzed polymerization and altering the thermodynamic stability of the transition states[2].

Consequently, Friedel-Crafts acylation of 1-tosylpyrrole with aluminum chloride (AlCl₃) is directed almost exclusively to the C-3 position[2].

Logic tree demonstrating the regioselective preference for C-3 substitution in 1-Tosylpyrrole.

Step-by-Step Experimental Protocols

The following four-step sequence transforms basic 1H-pyrrole into the target (1-Tosyl-1H-pyrrol-3-yl)methanol.

Step 1: N-Protection (Synthesis of 1-Tosyl-1H-pyrrole)

Objective: Mask the reactive N-H bond and install the regiocontrol element.

-

Procedure: To a flame-dried flask containing anhydrous THF (100 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise under argon. Slowly add 1H-pyrrole (1.0 equiv) dropwise. Stir for 30 minutes until gas evolution ceases. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench carefully with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from hexane/ethyl acetate to yield 1-tosyl-1H-pyrrole as a crystalline solid.

Step 2: Regioselective Friedel-Crafts Acylation (Synthesis of 3-Acetyl-1-tosylpyrrole)

Objective: Install a carbon electrophile exclusively at the C-3 position.

-

Procedure: In a flame-dried flask under argon, suspend anhydrous AlCl₃ (2.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C and add acetyl chloride (1.2 equiv) dropwise. Stir for 15 minutes to allow the acylium ion complex to form. Add a solution of 1-tosyl-1H-pyrrole (1.0 equiv) in DCM dropwise. Stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours[1].

-

Workup: Pour the mixture slowly onto crushed ice containing 1M HCl to break the aluminum complex. Separate the organic layer, extract the aqueous phase with DCM, wash with saturated NaHCO₃, dry, and concentrate. Purify via silica gel chromatography to isolate 3-acetyl-1-tosylpyrrole.

Step 3: Haloform Oxidation (Synthesis of 1-Tosyl-1H-pyrrole-3-carboxylic acid)

Objective: Convert the methyl ketone to a carboxylic acid without degrading the pyrrole ring.

-

Rationale: Standard oxidants (e.g., KMnO₄) risk oxidative cleavage of the pyrrole ring. The haloform reaction using hypohalite is highly chemoselective for methyl ketones[2].

-

Procedure: Dissolve 3-acetyl-1-tosylpyrrole (1.0 equiv) in 1,4-dioxane. In a separate flask, prepare sodium hypobromite (NaOBr) by adding bromine (Br₂, 3.5 equiv) to a 0 °C solution of NaOH (10% aq). Add the cold NaOBr solution dropwise to the pyrrole solution. Stir at room temperature for 3 hours[3].

-

Workup: Quench excess hypobromite with sodium bisulfite. Acidify the aqueous mixture to pH 2 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 1-tosyl-1H-pyrrole-3-carboxylic acid quantitatively[3].

Step 4: Chemoselective Reduction (Synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol)

Objective: Reduce the carboxylic acid to a primary alcohol while preserving the N-tosyl bond.

-

Rationale: While some early literature cites the use of LiAlH₄ for this transformation[3], LiAlH₄ is a powerful nucleophile that frequently attacks the sulfur atom, causing unwanted N-detosylation. To ensure a self-validating and robust protocol, Borane-THF (BH₃·THF) is utilized. As an electrophilic reducing agent, BH₃ rapidly reduces carboxylic acids to alcohols without cleaving sulfonamides.

-

Procedure: Dissolve 1-tosyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) in anhydrous THF at 0 °C under argon. Add BH₃·THF (1.0 M solution, 2.5 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

-

Workup: Carefully quench with methanol at 0 °C until effervescence ceases. Concentrate under reduced pressure. Partition between ethyl acetate and saturated NaHCO₃. Dry the organic layer, concentrate, and purify via flash chromatography to afford pure (1-Tosyl-1H-pyrrol-3-yl)methanol.

Synthesis Workflow Visualization

Four-step synthetic workflow from 1H-pyrrole to (1-Tosyl-1H-pyrrol-3-yl)methanol.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic parameters, required equivalents, and expected yields for the de novo synthesis pathway.

| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Mechanistic Note |

| 1 | N-Protection | TsCl (1.1 eq), NaH (1.2 eq) | 0 °C to RT, 4h | 88 - 92% | Deprotonation forms pyrrolide anion; highly efficient SN2 at sulfur. |

| 2 | C-3 Acylation | AcCl (1.2 eq), AlCl₃ (2.0 eq) | 0 °C to RT, 4h | 75 - 82% | AlCl₃ coordination dictates C-3 regioselectivity over C-2[1]. |

| 3 | Haloform Oxidation | NaOBr (3.5 eq), NaOH | RT, 3h | > 95% | Chemoselective cleavage of methyl ketone; avoids ring oxidation[3]. |

| 4 | Chemoselective Reduction | BH₃·THF (2.5 eq) | 0 °C to RT, 12h | 80 - 85% | Electrophilic hydride attack prevents N-S bond cleavage[4]. |

Alternative Rapid Pathway (From Commercial Precursors)

For drug development workflows requiring rapid library generation, researchers can bypass Steps 1-3 by utilizing commercially available 1-Tosyl-1H-pyrrole-3-carbaldehyde (CAS: 117954-70-8).

Rapid Protocol: Dissolve 1-Tosyl-1H-pyrrole-3-carbaldehyde in methanol at 0 °C. Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise. Stir for 1 hour. Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate. This direct reduction bypasses the carboxylic acid intermediate entirely, yielding the target (1-Tosyl-1H-pyrrol-3-yl)methanol in >95% yield with minimal purification required.

References

-

Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors CORE Scholar [Link]

-

Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains LOCKSS [Link]

-

[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols ACS Publications [Link]

Sources

Spectroscopic Profiling and Synthetic Methodologies for (1-Tosyl-1H-pyrrol-3-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

(1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science[1],[2]. The strategic installation of the p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual mechanistic purpose: it electronically desensitizes the traditionally electron-rich, oxidation-prone pyrrole ring, and it directs regioselective functionalization at the C3 position[3]. The resulting C3-hydroxymethyl moiety provides a robust synthetic handle for downstream transformations, including etherification, halogenation, or controlled oxidation.

This whitepaper provides an in-depth analysis of the spectroscopic signatures (NMR, FT-IR, HRMS) of (1-Tosyl-1H-pyrrol-3-yl)methanol and outlines a self-validating, chemoselective synthetic protocol for its preparation.

Physicochemical Profile

Before diving into spectroscopic characterization, it is critical to establish the baseline physical properties of the compound to inform solvent selection and handling protocols[1].

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Relevance |

| Chemical Name | (1-Tosyl-1H-pyrrol-3-yl)methanol | IUPAC standard nomenclature. |

| CAS Number | 634612-37-6 | Unique identifier for procurement and database cross-referencing[1]. |

| Molecular Formula | C₁₂H₁₃NO₃S | Dictates the exact mass for HRMS validation. |

| Molar Mass | 251.30 g/mol | Used for stoichiometric calculations in synthetic workflows[1]. |

| Physical State | Solid / Semi-solid | Influences purification strategies (e.g., recrystallization vs. chromatography). |

Spectroscopic Characterization

Accurate structural elucidation relies on understanding how the highly electron-withdrawing N-tosyl group perturbs the electronic environment of the pyrrole core. The data presented below represents the diagnostic resonances expected for this scaffold, grounded in empirical data from closely related tosyl-protected pyrrole derivatives[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-tosyl group exerts a strong anisotropic and electron-withdrawing effect, significantly deshielding the α -protons (H2 and H5) of the pyrrole ring.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Diagnostic Value |

| 7.75 | d (J = 8.4 Hz) | 2H | Tosyl ortho-H | Strongly deshielded by the adjacent highly electronegative SO₂ group. |

| 7.30 | d (J = 8.4 Hz) | 2H | Tosyl meta-H | Standard aromatic resonance for the p-tolyl system. |

| 7.15 | dd (J = 3.2, 2.0 Hz) | 1H | Pyrrole H5 | Deshielded directly by N-tosyl electron withdrawal via inductive effects. |

| 7.10 | t (J = 1.8 Hz) | 1H | Pyrrole H2 | Deshielded by N-tosyl; exhibits fine coupling to H4 and H5. |

| 6.25 | dd (J = 3.2, 1.5 Hz) | 1H | Pyrrole H4 | Furthest from the EWG; represents the most electron-rich position remaining on the ring. |

| 4.55 | s | 2H | -CH₂OH | Diagnostic methylene singlet; confirms the presence of the primary alcohol. |

| 2.40 | s | 3H | Tosyl -CH₃ | Characteristic upfield singlet of the tosyl methyl group. |

| 1.65 | br s | 1H | -OH | Broad due to intermolecular hydrogen bonding; Self-Validation: Disappears upon D₂O shake. |

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality / Diagnostic Value |

| 145.0 | Tosyl C4' (C-CH₃) | Quaternary aromatic carbon; shifted downfield by methyl hyperconjugation. |

| 136.0 | Tosyl C1' (C-SO₂) | Highly deshielded quaternary carbon directly attached to the sulfonyl group. |

| 130.0 | Tosyl meta-C | Standard aromatic methine carbon. |

| 126.8 | Tosyl ortho-C | Standard aromatic methine carbon. |

| 125.5 | Pyrrole C3 | Quaternary carbon attached to the hydroxymethyl group. |

| 121.0 | Pyrrole C5 | Deshielded by the adjacent N-tosyl group. |

| 118.5 | Pyrrole C2 | Deshielded by the adjacent N-tosyl group. |

| 112.0 | Pyrrole C4 | Least deshielded pyrrole carbon, reflecting the β -position's relative electron density. |

| 58.5 | -CH₂OH | Aliphatic carbon shifted downfield by the electronegativity of the hydroxyl oxygen. |

| 21.6 | Tosyl -CH₃ | Standard tosyl methyl resonance. |

FT-IR and Mass Spectrometry

Table 4: FT-IR & HRMS Data

| Technique | Key Signals / m/z | Assignment / Causality |

| FT-IR (ATR) | 3350 cm⁻¹ (broad) | O-H stretching; primary indicator of successful aldehyde reduction. |

| FT-IR (ATR) | 1365 cm⁻¹, 1170 cm⁻¹ | S=O asymmetric and symmetric stretching; confirms retention of the tosyl group. |

| FT-IR (ATR) | 1085 cm⁻¹ | C-O stretching of the primary alcohol. |

| HRMS (ESI-TOF) | m/z 274.0514 [M+Na]⁺ | Calculated for C₁₂H₁₃NO₃SNa; confirms intact molecular weight. |

| MS/MS | m/z 155 | Diagnostic fragmentation: Loss of the tosyl group[C▵H▵SO₂]⁺. |

Synthetic Methodologies & Experimental Protocols

To synthesize (1-Tosyl-1H-pyrrol-3-yl)methanol, the most reliable approach is the chemoselective reduction of 1-Tosyl-1H-pyrrole-3-carbaldehyde.

Rationale for Reagent Selection

Diisobutylaluminum hydride (DIBAL-H) is strictly preferred over aggressive reagents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is prone to attacking the N-S bond, leading to premature deprotection of the tosyl group. DIBAL-H, when used at cryogenic temperatures (-78 °C), ensures strict chemoselectivity, reducing only the carbonyl group to the corresponding alcohol while leaving the sulfonyl linkage perfectly intact[4].

Self-Validating Reduction Protocol

Note: This protocol is adapted from validated methodologies for tosyl-pyrrole reductions[4].

-

Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-Tosyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, ~5.0 mmol) in anhydrous CH₂Cl₂ (0.2 M). Causality: Moisture must be excluded to prevent the rapid hydrolysis of DIBAL-H into inactive aluminum salts.

-

Cryogenic Reagent Addition: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M in toluene, 2.5 equiv) dropwise over 15 minutes. Causality: The slow addition at -78 °C controls the exotherm and prevents over-reduction or off-target cleavage.

-

In-Process Validation (TLC): Stir the mixture at -78 °C for 1 hour, then gradually warm to 0 °C. Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a more polar product spot.

-

Chemoselective Quenching: Quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Causality: DIBAL-H reductions produce a stubborn, gelatinous aluminum emulsion. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion to allow for clean biphasic separation. Stir vigorously for 1 hour at room temperature.

-

Isolation and Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Mechanistic & Workflow Visualization

The following diagram illustrates the self-validating experimental workflow, ensuring that each step logically leads to the next with built-in quality control checks.

Figure 1: Chemoselective reduction workflow of 1-tosyl-1H-pyrrole-3-carbaldehyde.

References

-

Title : 1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)sulfonyl]- Source : ChemBK URL : 1

-

Title : [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source : The Journal of Organic Chemistry - ACS Publications URL : 4

-

Title : Induction of Ferroptosis in Glioblastoma and Ovarian Cancers by a New Pyrrole Tubulin Assembly Inhibitor Source : PMC / NIH URL : 3

-

Title : (1-Tosyl-1h-pyrrol-3-yl)methanol Source : Leyan URL : 2

Sources

Comprehensive Physicochemical and Synthetic Profiling of N-Tosyl-3-hydroxymethylpyrrole

A Technical Whitepaper for Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In the landscape of heterocyclic chemistry, the pyrrole nucleus is a privileged scaffold, ubiquitous in natural products, pharmaceuticals, and advanced materials. However, the inherent electron-rich nature of unprotected pyrrole renders it highly susceptible to oxidative degradation and unselective electrophilic aromatic substitution. The compound N-tosyl-3-hydroxymethylpyrrole (Systematic name: 1-Tosyl-1H-pyrrole-3-methanol; CAS: 634612-37-6) emerges as a masterclass in structural engineering. By combining a strongly electron-withdrawing N-sulfonyl protecting group with a versatile C3-hydroxymethyl reactive handle, this molecule provides researchers with a stable, highly programmable building block for complex molecular architectures, including substituted indoles and aza-helicenes[1].

This technical guide dissects the physicochemical properties, spectroscopic signatures, and field-proven synthetic protocols associated with N-tosyl-3-hydroxymethylpyrrole, providing a causality-driven framework for its application in advanced organic synthesis.

Structural Architecture & Causality

The utility of N-tosyl-3-hydroxymethylpyrrole is dictated by the opposing electronic effects of its two primary functional groups:

-

The N-Tosyl (p-Toluenesulfonyl) Group: The nitrogen lone pair in a standard pyrrole participates in the aromatic sextet, making the ring highly nucleophilic. The introduction of the tosyl group at the N1 position fundamentally alters this electronic landscape. The strong electron-withdrawing nature of the sulfonyl moiety delocalizes the nitrogen lone pair away from the aromatic system. Causality: This deactivation prevents unwanted polymerization under acidic conditions and directs subsequent electrophilic attacks selectively, while simultaneously stabilizing the molecule against ambient oxidation.

-

The C3-Hydroxymethyl Group: Positioned at the β-carbon, this primary alcohol serves as a versatile synthetic handle. Because the pyrrole ring is electronically deactivated by the tosyl group, the hydroxymethyl group can be subjected to rigorous transformations (oxidation, halogenation, etherification) without disrupting the core heteroaromatic stability.

Physicochemical Properties

Understanding the physical parameters of N-tosyl-3-hydroxymethylpyrrole is critical for optimizing reaction conditions, solvent selection, and purification strategies. The predicted and observed properties are summarized below.

| Property | Value / Description |

| Chemical Name | 1-Tosyl-1H-pyrrole-3-methanol |

| CAS Number | 634612-37-6 |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.30 g/mol |

| Appearance | Pale yellow to off-white solid |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 459.4 ± 47.0 °C at 760 mmHg (Predicted) |

| Solubility Profile | Soluble in CH₂Cl₂, EtOAc, THF, and DMSO; Insoluble in H₂O |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Sulfonyl oxygens, Hydroxyl oxygen) |

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but self-validating systems where the chemistry dictates the physical handling.

Protocol 1: Synthesis via Cryogenic DIBAL-H Reduction

The reduction of 1-tosyl-1H-pyrrole-3-carboxylate to N-tosyl-3-hydroxymethylpyrrole requires precise thermal control. While lithium aluminum hydride (LiAlH₄) is a standard reductant, it frequently causes premature detosylation due to the lability of the N-S bond under strongly basic hydride conditions.

Methodology:

-

Initialization: Dissolve 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 25% w/v in toluene, 3.0 equiv). Causality: The cryogenic temperature prevents the cleavage of the sensitive N-tosyl bond while allowing the hydride to attack the ester carbonyl.

-

Propagation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C for an additional 1 hour.

-

Quenching & Workup (Critical Step): Quench the reaction by carefully adding saturated aqueous sodium potassium tartrate (Rochelle's salt). Stir vigorously for 1 hour at room temperature. Causality: Rochelle's salt chelates the aluminum byproducts, breaking down intractable emulsions into two distinct, easily separable layers.

-

Isolation: Extract the aqueous phase with ethyl acetate (2 × 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

System Validation: The success of this protocol is self-validating through TLC analysis (disappearance of the less polar ester spot) and 1H NMR confirmation, where the ester methyl singlet (~3.8 ppm) is entirely replaced by a diagnostic hydroxymethyl singlet (~4.5 ppm, 2H) and a broad hydroxyl peak.

Protocol 2: Selective Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde

Oxidation of the C3-hydroxymethyl group to the corresponding carbaldehyde is a critical node in generating 3-alkenylpyrroles for downstream[4+2] benzannulations [1].

Methodology:

-

Initialization: Prepare a solution of 2-Iodoxybenzoic acid (IBX, 1.5 equiv) in DMSO. Causality: IBX is insoluble in most organic solvents but dissolves readily in DMSO, which facilitates the hypervalent iodine mechanism.

-

Substrate Addition: Add a solution of N-tosyl-3-hydroxymethylpyrrole (1.0 equiv) in THF to the IBX/DMSO mixture at room temperature.

-

Propagation: Stir the mixture at room temperature for 1 hour. Causality: IBX is prioritized over transition-metal oxidants (e.g., Jones reagent) because its ligand exchange mechanism is sufficiently mild to prevent oxidative degradation of the pyrrole core and strictly halts at the aldehyde oxidation state without over-oxidizing to the carboxylic acid.

-

Workup: Quench with ice-cold water. Filter the resulting suspension through a Celite pad to remove insoluble iodine byproducts. Extract the filtrate with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

-

System Validation: Validation is instantaneous upon TLC visualization (the highly polar alcohol converts to a less polar, strongly UV-active aldehyde) and is definitively confirmed by the appearance of a sharp, deshielded aldehydic proton singlet at ~9.8 ppm in the 1H NMR spectrum.

Reaction Pathway & Mechanistic Utility Visualization

The synthetic utility of N-tosyl-3-hydroxymethylpyrrole is best illustrated through its role as a central node in the construction of complex polycyclic systems. Once oxidized to the aldehyde and olefinated to a 3-alkenylpyrrole, it undergoes a highly efficient [4+2] benzannulation with propargylic alcohols to yield substituted indoles [1].

Fig 1: Synthetic workflow and downstream benzannulation of N-tosyl-3-hydroxymethylpyrrole.

Conclusion

N-tosyl-3-hydroxymethylpyrrole is not merely an intermediate; it is a strategically designed chemical linchpin. By leveraging the electron-withdrawing capacity of the N-tosyl group, chemists can temporarily override the inherent instability of the pyrrole nucleus. This allows the C3-hydroxymethyl group to be manipulated through rigorous reduction and oxidation cycles, ultimately serving as the gateway to highly substituted indoles and biologically active heterocyclic frameworks.

References

-

Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Navigating the Synthesis and Procurement of (1-Tosyl-1H-pyrrol-3-YL)methanol: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability and synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol, a key intermediate for researchers in drug discovery and organic synthesis. Analysis indicates that while direct commercial availability is limited, the compound can be readily synthesized from commercially available precursors. This guide provides a comprehensive overview of the synthetic route, sourcing of starting materials, and essential technical data to empower researchers in their scientific endeavors.

Executive Summary: Synthesis as the Primary Route

A thorough investigation of the chemical supply landscape reveals that (1-Tosyl-1H-pyrrol-3-YL)methanol is not a standard catalog item for most major chemical suppliers. This necessitates a synthetic approach for its acquisition. The most direct and logical synthetic pathway involves the tosylation of the commercially available (1H-Pyrrol-3-yl)methanol. This guide will detail this synthetic procedure, providing researchers with a clear and actionable protocol.

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral therapies.[1][2][3] The addition of a tosyl group can modulate the electronic properties and biological activity of the parent molecule, making (1-Tosyl-1H-pyrrol-3-YL)methanol a valuable building block for novel therapeutic agents.[4]

Sourcing of Key Starting Materials

The successful synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol is contingent on the procurement of high-quality starting materials. The primary precursor, (1H-Pyrrol-3-yl)methanol, is commercially available from several suppliers.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Representative Suppliers | Purity |

| (1H-Pyrrol-3-yl)methanol | 71803-59-3 | C5H7NO | 97.12 g/mol | MilliporeSigma (Bide Pharmatech) | 95% |

| p-Toluenesulfonyl chloride (Tosyl chloride) | 98-59-9 | C7H7ClO2S | 190.65 g/mol | Major chemical suppliers | ≥98% |

Proposed Synthetic Workflow

The synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol can be achieved through the N-tosylation of (1H-Pyrrol-3-yl)methanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, facilitating its nucleophilic attack on the sulfur atom of tosyl chloride.

Caption: Proposed synthetic workflow for (1-Tosyl-1H-pyrrol-3-YL)methanol.

Detailed Experimental Protocol:

Materials:

-

(1H-Pyrrol-3-yl)methanol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium hydride (NaH) (60% dispersion in mineral oil) or Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1H-Pyrrol-3-yl)methanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. (Alternatively, triethylamine (1.5 eq) can be used as the base).

-

Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, (1-Tosyl-1H-pyrrol-3-YL)methanol.

Physicochemical and Spectroscopic Data of Key Compounds

| Compound | CAS Number | Melting Point | Key Spectroscopic Data |

| (1H-Pyrrol-3-yl)methanol[5] | 71803-59-3 | Solid or liquid | InChI Key: KQBJJBPSKBSJTM-UHFFFAOYSA-N |

| 1-Phenyl-3-tosyl-1H-pyrrole[4][6] | Not directly applicable | 160–162 °C | ¹H NMR (DMSO-d6): δ 8.13–8.04 (m, 1H), 7.83 (d, J = 8.1 Hz, 2H), 7.66 (d, J = 7.9 Hz, 2H), 7.52–7.46 (m, 3H), 7.44–7.30 (m, 3H), 6.69–6.52 (m, 1H), 2.35 (s, 3H). ¹³C NMR (DMSO-d6): δ 143.74, 140.85, 138.99, 130.36, 130.15, 127.52, 127.10, 126.90, 123.37, 122.60, 120.91, 110.16, 21.42. MS (ESI): m/z 319.85 [M + Na]⁺.[4] |

Safety and Handling

Working with pyrrole derivatives and sulfonyl chlorides requires adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10]

-

(1H-Pyrrol-3-yl)methanol: May cause skin and serious eye irritation.[5][7]

-

p-Toluenesulfonyl chloride: Causes severe skin burns and eye damage. It is also corrosive. Handle with extreme care.

-

Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any water sources.

-

Solvents (THF, DCM, Ethyl Acetate, Hexane): These are flammable liquids. Keep away from ignition sources.[8][9]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8][10]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Conclusion

While (1-Tosyl-1H-pyrrol-3-YL)methanol is not a readily available commercial product, this guide provides a clear and detailed pathway for its synthesis from obtainable starting materials. The importance of the pyrrole nucleus in drug discovery underscores the value of this synthetic intermediate. By following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully prepare this compound and advance their research in the development of novel chemical entities.

References

-

Demopoulos, V. J., & Kechagioglou, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. [Link]

-

Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]

-

ResearchGate. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. [Link]

-

Cimmino, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112702. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

-

ResearchGate. (2022, October 13). 1-Phenyl-3-tosyl-1H-pyrrole. [Link]

-

Alfa Aesar. (2025, September 7). Pyrrole Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Commercially available pyrrole based drugs. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

-

Pharmaffiliates. (n.d.). (5-(4-Fluorophenyl)-1H-pyrrol-3-yl)methanol. [Link]

-

Rossi, S., et al. (2023). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. European Journal of Organic Chemistry, 26(48), e202301106. [Link]

-

Manasa Life Sciences. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

-

Smith, N. D., Huang, D., & Cosford, N. D. P. (2002). One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Organic Letters, 4(20), 3537-3539. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (1H-Pyrrol-3-yl)methanol | 71803-59-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Chemoselective Synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol via One-Pot Transient Silylation

Introduction & Mechanistic Rationale

The synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol from (1H-pyrrol-3-yl)methanol presents a classic chemoselectivity challenge in organic synthesis. Both the pyrrole nitrogen (pKa ~16.5) and the primary aliphatic alcohol (pKa ~15.5) are nucleophilic sites capable of reacting with electrophilic sulfonyl chlorides[1].

Direct treatment of the unprotected substrate with a base and p-toluenesulfonyl chloride (TsCl) frequently leads to competing O-tosylation. The resulting alkyl tosylate is highly reactive and prone to rapid decomposition, intermolecular alkylation, or polymerization. To achieve absolute chemoselectivity, a Transient Protection Strategy is required[2].

Expertise & Experience Insight: While traditional silylation utilizes Trimethylsilyl chloride (TMSCl) and Triethylamine (Et₃N), this method generates Et₃N·HCl salts. If left in a one-pot system, these salts will consume the Sodium Hydride (NaH) intended for the subsequent N-tosylation step. To engineer a self-validating, streamlined system, this protocol utilizes Hexamethyldisilazane (HMDS) with a catalytic amount of TMSCl for the transient O-silylation. The sole byproduct of HMDS silylation is ammonia gas, which safely vents from the system, leaving no acidic salts behind. This allows for a seamless, one-pot addition of NaH and TsCl, followed by an aqueous acidic quench that simultaneously cleaves the labile TMS ether to reveal the final product.

Experimental Workflow

Fig 1. One-pot transient protection workflow for the chemoselective N-tosylation of pyrrole.

Step-by-Step Protocol (10.0 mmol Scale)

Materials & Reagents:

-

(1H-pyrrol-3-yl)methanol (MW = 97.12 g/mol ): 971 mg, 10.0 mmol

-

Hexamethyldisilazane (HMDS): 1.46 mL, 7.0 mmol (0.7 equiv)

-

Trimethylsilyl chloride (TMSCl): 63 µL, 0.5 mmol (0.05 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil): 480 mg, 12.0 mmol (1.2 equiv)

-

p-Toluenesulfonyl chloride (TsCl): 2.10 g, 11.0 mmol (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF): 30 mL

-

1M Aqueous HCl: 20 mL

Step 1: Transient O-Silylation

-

Charge a flame-dried 100 mL round-bottom flask with (1H-pyrrol-3-yl)methanol (971 mg, 10.0 mmol) and anhydrous THF (20 mL) under an argon atmosphere.

-

Add HMDS (1.46 mL, 7.0 mmol) via syringe, followed immediately by a catalytic amount of TMSCl (63 µL, 0.5 mmol).

-

Stir the reaction mixture at room temperature (20–25 °C) for 1 hour. Ensure the reaction vessel is vented through a bubbler to allow the generated ammonia gas to escape.

-

Self-Validation Check: Perform a TLC (Hexanes/EtOAc 7:3). The highly polar starting material ( Rf ~0.2) should be completely converted to the non-polar TMS ether intermediate ( Rf ~0.8).

Step 2: N-Tosylation

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Carefully add NaH (480 mg, 12.0 mmol, 60% dispersion) in three equal portions over 5 minutes to control hydrogen gas evolution.

-

Stir at 0 °C for 30 minutes. Causality: This incubation period ensures complete deprotonation of the pyrrole NH, forming a soft, highly nucleophilic pyrrolide anion.

-

Dissolve TsCl (2.10 g, 11.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

Step 3: In situ O-Desilylation & Workup

-

Cool the flask back to 0 °C.

-

Slowly add 1M aqueous HCl (20 mL) dropwise to quench any unreacted NaH and simultaneously cleave the transient TMS ether.

-

Stir vigorously for 30 minutes at room temperature. Causality: The TMS ether is highly labile under aqueous acidic conditions. Using 1M HCl facilitates a seamless one-pot deprotection, bypassing the need for expensive fluoride sources (e.g., TBAF)[2].

-

Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 6:4) to afford (1-Tosyl-1H-pyrrol-3-yl)methanol as a solid.

In-Process Controls & Data Summary

To ensure the trustworthiness of the protocol, the following table summarizes the quantitative parameters and the expected in-process control (IPC) analytical targets for each phase of the workflow.

| Reaction Phase | Reagents & Equivalents | Temp & Time | IPC Method | Expected Outcome / Target |

| 1. O-Silylation | HMDS (0.7 eq), TMSCl (0.05 eq) | 20 °C, 1 h | TLC (Hexanes/EtOAc 7:3) | Complete consumption of SM ( Rf 0.2). Formation of non-polar spot ( Rf 0.8). |

| 2. Deprotonation | NaH (1.2 eq) | 0 °C, 0.5 h | Visual Observation | Cessation of H₂ gas evolution; solution becomes slightly opaque/yellow. |

| 3. N-Tosylation | TsCl (1.1 eq) | 20 °C, 2 h | LC-MS (ESI+) | Mass peak corresponding to N-Tosyl-TMS-ether [M+H]⁺ = 324.1 m/z. |

| 4. O-Desilylation | 1M HCl (Excess) | 20 °C, 0.5 h | LC-MS (ESI+) | Complete loss of TMS mass. Final product [M+H]⁺ = 252.1 m/z. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[2]

-

Pal, S., et al. (2017).[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes. The Journal of Organic Chemistry, 82(6), 3144-3158.[1]

Sources

Regiocontrolled Tosylation of 3-Hydroxymethylpyrrole: Strategies for N- and O-Functionalization in Drug Discovery

Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The functionalization of pyrroles is a cornerstone of modern medicinal chemistry and drug discovery. Among pyrrole derivatives, 3-hydroxymethylpyrrole represents a highly versatile, yet notoriously unstable, building block. Attempts to directly functionalize or tosylate unprotected 3-hydroxymethylpyrrole typically result in rapid degradation or polymerization.

This application note provides a comprehensive, field-proven methodology for the regiocontrolled tosylation of 3-hydroxymethylpyrrole. By understanding the underlying electronic properties of the pyrrole ring, researchers can strategically deploy N-tosylation to deactivate the ring, followed by O-tosylation to generate a highly reactive, electrophilic alkylating agent for downstream cross-coupling or nucleophilic substitution.

Mechanistic Insights: The Azafulvenium Challenge

The primary challenge in handling 2- or 3-hydroxymethylpyrroles lies in their inherent electron-rich nature. When the hydroxyl group is activated (e.g., via protonation or conversion to a leaving group like a tosylate), the nitrogen lone pair delocalizes into the aromatic ring. This expels the leaving group and generates a non-aromatic azafulvenium intermediate [1].

Azafulvenium species are intensely electrophilic. In the absence of a trapping agent, they rapidly undergo self-condensation, reacting with the electron-rich pyrrole rings of adjacent molecules to form bis(azafulvene)s, porphyrin-like oligomers, or intractable polymers[2].

To suppress this pathway, an electron-withdrawing group (EWG) must be introduced to the pyrrole nitrogen. The p-toluenesulfonyl (tosyl) group is ideal; it pulls electron density away from the ring via resonance, drastically increasing the activation energy required to form the azafulvenium ion and rendering the hydroxymethyl group stable enough for controlled manipulation.

Figure 1: Decomposition of unprotected 3-hydroxymethylpyrrole via the azafulvenium intermediate.

Synthetic Workflow & Strategy

Because direct N-tosylation of 3-hydroxymethylpyrrole suffers from competitive O-tosylation and substrate instability, the self-validating system described below utilizes 1H-pyrrole-3-carbaldehyde as the starting material.

The workflow is divided into three distinct phases:

-

N-Tosylation of the carbaldehyde to deactivate the pyrrole core.

-

Reduction of the aldehyde to yield the stable N-tosylated alcohol[3].

-

O-Tosylation of the alcohol under strictly controlled conditions to yield the final reactive electrophile.

Figure 2: Synthetic workflow for sequential N- and O-tosylation to yield a reactive alkylating agent.

Experimental Protocols

Protocol A: Synthesis of the N-Protected Precursor (1-Tosyl-1H-pyrrole-3-methanol)

This protocol establishes the deactivated pyrrole core, ensuring that subsequent manipulations at the C3 position do not trigger ring decomposition[3].

Phase 1: N-Tosylation

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1H-pyrrole-3-carbaldehyde (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.

-

Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 11.0 mmol, 1.1 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

-

Workup: Quench the reaction by slowly adding ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield 1-Tosyl-1H-pyrrole-3-carbaldehyde as a solid.

Phase 2: Carbonyl Reduction

-

Preparation: Dissolve 1-Tosyl-1H-pyrrole-3-carbaldehyde (8.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol (40 mL total) under Argon. Cool to 0 °C.

-

Reduction: Add Sodium Borohydride (NaBH₄, 12.0 mmol, 1.5 eq) portionwise. Causality Note: Methanol acts as a proton source to accelerate the hydride transfer, while maintaining 0 °C prevents over-reduction or cleavage of the N-tosyl group.

-

Completion: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/EtOAc, 7:3) until the aldehyde is fully consumed.

-

Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 25 mL), dry over Na₂SO₄, and concentrate to yield 1-Tosyl-1H-pyrrole-3-methanol (Stable Precursor).

Protocol B: Synthesis of the Reactive Electrophile ((1-Tosyl-1H-pyrrol-3-yl)methyl tosylate)

With the nitrogen lone pair sequestered by the N-tosyl group, the hydroxymethyl group can now be O-tosylated. Critical Warning: Even with N-protection, the resulting benzylic-like O-tosylate is highly reactive and thermally sensitive.

Phase 3: Regioselective O-Tosylation

-

Preparation: In a flame-dried flask under Argon, dissolve 1-Tosyl-1H-pyrrole-3-methanol (5.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 25 mL). Cool strictly to 0 °C.

-

Base Addition: Add Triethylamine (Et₃N, 10.0 mmol, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq).

-

Tosylation: Add TsCl (6.0 mmol, 1.2 eq) portionwise.

-

Incubation: Stir the reaction strictly at 0 °C for 2–3 hours. Causality Note: Do not allow the reaction to warm to RT. Elevated temperatures will induce premature displacement of the tosylate by chloride ions (from DCM/TsCl) or lead to intermolecular degradation.

-

Cold Workup: Quench with ice-cold water (15 mL). Transfer to a separatory funnel and extract with cold DCM (2 × 20 mL). Wash the organic layer sequentially with cold 1N HCl (15 mL), cold saturated NaHCO₃ (15 mL), and cold brine (15 mL).

-

Isolation: Dry over anhydrous MgSO₄. Concentrate under reduced pressure using a rotary evaporator with the water bath set no higher than 25 °C .

-

Storage: The resulting (1-Tosyl-1H-pyrrol-3-yl)methyl tosylate presents as a viscous oil. It must be used immediately in subsequent nucleophilic substitution steps or stored neat at -20 °C under Argon for a maximum of 48 hours.

Quantitative Data & Intermediate Profiling

To assist in experimental planning, the physicochemical properties and stability profiles of the key intermediates are summarized below.

Table 1: Physicochemical and Reactivity Profile of Pyrrole Intermediates

| Compound | Physical State | Stability & Storage | Reactivity Profile | Primary Application |

| 3-Hydroxymethylpyrrole (Unprotected) | Unstable Oil | Decomposes rapidly at RT; Do not store | Rapid azafulvene formation; Polymerizes | N/A (Avoid isolation) |

| 1-Tosyl-1H-pyrrole-3-carbaldehyde | Crystalline Solid | Highly stable at RT | Electrophilic carbonyl | Stable synthetic precursor |

| 1-Tosyl-1H-pyrrole-3-methanol | Solid / Viscous Oil | Stable at 4 °C for months | Mild nucleophile / H-bond donor | Precursor for O-tosylation |

| (1-Tosyl-1H-pyrrol-3-yl)methyl tosylate | Viscous Oil | Highly unstable; Store at -20 °C (< 48h) | Potent electrophile; SN2 susceptible | Alkylating agent in drug discovery |

Sources

Use of (1-Tosyl-1H-pyrrol-3-YL)methanol in organic synthesis

Application Note: The Utility of (1-Tosyl-1H-pyrrol-3-yl)methanol in Advanced Organic Synthesis and Heterocycle Construction

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted indoles, benzothiophenes, and aza-helicenes requires versatile, stable building blocks that can undergo selective functionalization. (1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6) has emerged as a critical linchpin in these synthetic pathways[1].

Pyrroles are inherently electron-rich and notoriously susceptible to acid-catalyzed polymerization and oxidative degradation. Furthermore, electrophilic substitution naturally favors the C2 and C5 positions, making C3-functionalization synthetically challenging[2]. The installation of an N-tosyl (Ts) protecting group resolves these issues through two causal mechanisms:

-

Electronic Deactivation: The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the pyrrole π -system, stabilizing the ring against oxidative cleavage and acidic decomposition[3].

-

Regiocontrol: By utilizing a pre-functionalized 3-hydroxymethyl core, chemists can bypass the poor regioselectivity of direct pyrrole functionalization. The primary alcohol serves as a synthetic handle for oxidation, olefination, and subsequent cycloisomerization[4].

Synthetic Workflow: From Precursor to Complex Heterocycles

The most prominent application of (1-Tosyl-1H-pyrrol-3-yl)methanol is its role as an intermediate in the [4+2] benzannulation of 3-alkenylpyrroles. The workflow transitions the stable alcohol into a reactive diene system capable of trapping propargylic alcohols[5].

Figure 1: Synthetic workflow utilizing (1-Tosyl-1H-pyrrol-3-yl)methanol as a core building block.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to not only follow steps but to understand the physical chemistry governing the reaction mixture. The following protocols are engineered for high yield and operational safety.

Protocol A: Synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol via DIBAL-H Reduction

Objective: Chemoselective reduction of the ester precursor without cleaving the N-tosyl group. Causality: DIBAL-H (Diisobutylaluminum hydride) is selected over LiAlH 4 because the latter is overly aggressive and frequently causes de-tosylation of the pyrrole nitrogen[6]. Cryogenic temperatures (-78 °C) ensure strict kinetic control.

-

Preparation: Dissolve 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv, e.g., 2.71 mmol) in anhydrous CH 2 Cl 2 (20 mL) under a strict Argon atmosphere[7].

-

Cryogenic Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise, add DIBAL-H (25% w/v in toluene, 3.0 equiv) over 15 minutes. In-process control: The slow addition prevents localized exothermic spikes that could lead to over-reduction or ring opening.

-

Maturation: Stir the mixture at -78 °C for 1 hour, then allow the bath to naturally warm to 0 °C and stir for an additional 1 hour[4].

-

Quench & Emulsion Resolution (Critical Step): Quench the reaction by carefully adding saturated aqueous sodium potassium tartrate (Rochelle's salt, 20 mL) at 0 °C. Stir vigorously for 1 hour.

-

Scientific Insight: Aluminum alkoxides form severe, unfilterable emulsions in water. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex, ensuring a crisp phase separation[7].

-

-

Isolation: Extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

Protocol B: Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde

Objective: Mild oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Causality: 2-Iodoxybenzoic acid (IBX) is utilized because it avoids the toxic chromium waste of PCC and the strict anhydrous/cryogenic requirements (and malodorous dimethyl sulfide byproduct) of Swern oxidations[5].

-

Reagent Solubilization: Dissolve IBX (1.5 equiv) in DMSO (approx. 1.2 mL per gram of IBX). Note: IBX is polymeric and insoluble in most organic solvents; DMSO is mandatory to disrupt the polymeric hydrogen bonding and solubilize the reagent.

-

Substrate Addition: Prepare a solution of (1-Tosyl-1H-pyrrol-3-yl)methanol (1.0 equiv) in THF (4 mL per gram of IBX). Add this dropwise to the IBX/DMSO solution at room temperature[4].

-

Reaction: Stir at room temperature for exactly 1 hour. TLC monitoring (Hexanes/EtOAc) should confirm complete consumption of the starting material.

-

Precipitation Quench: Quench the reaction with ice-cold water (5 mL).

-

Scientific Insight: The addition of cold water instantly precipitates the reduced byproduct, iodosobenzoic acid (IBA), as well as any unreacted IBX, while leaving the aldehyde product in the organic suspension[5].

-

-

Filtration & Extraction: Filter the resulting heterogeneous mixture through a pad of Celite to remove the iodine waste. Extract the filtrate with EtOAc (2 × 10 mL), wash with saturated aqueous NaHCO 3 to neutralize trace acidic byproducts, dry over Na 2 SO 4 , and concentrate[7].

Quantitative Data: Optimization of Oxidation Conditions